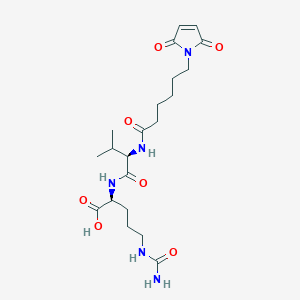MC-Val-Cit-OH
CAS No.:
Cat. No.: VC13678401
Molecular Formula: C21H33N5O7
Molecular Weight: 467.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H33N5O7 |
|---|---|
| Molecular Weight | 467.5 g/mol |
| IUPAC Name | (2S)-5-(carbamoylamino)-2-[[(2R)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoic acid |
| Standard InChI | InChI=1S/C21H33N5O7/c1-13(2)18(19(30)24-14(20(31)32)7-6-11-23-21(22)33)25-15(27)8-4-3-5-12-26-16(28)9-10-17(26)29/h9-10,13-14,18H,3-8,11-12H2,1-2H3,(H,24,30)(H,25,27)(H,31,32)(H3,22,23,33)/t14-,18+/m0/s1 |
| Standard InChI Key | WXNPFVBGHOJJLL-KBXCAEBGSA-N |
| Isomeric SMILES | CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O |
| SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O |
| Canonical SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O |
Introduction
Chemical Structure and Physicochemical Properties
Key physicochemical properties include:
-
Solubility: Moderate in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Mechanism of Enzymatic Cleavage
The Val-Cit sequence in MC-Val-Cit-OH is selectively cleaved by cathepsin B, a lysosomal protease overexpressed in many cancer cells . This enzyme hydrolyzes the peptide bond between valine and citrulline, releasing the cytotoxic payload within the tumor microenvironment. The cleavage mechanism proceeds via a two-step process:
-
Enzymatic Hydrolysis: Cathepsin B recognizes the Val-Cit motif and cleaves the amide bond, generating a primary amine intermediate.
-
Self-Immolative Release: The p-aminobenzyl carbamate (PABC) spacer undergoes 1,6-elimination, liberating the payload (e.g., monomethyl auristatin E, MMAE) .
Applications in Antibody-Drug Conjugates
MC-Val-Cit-OH is predominantly utilized in ADCs for oncology, enabling targeted delivery of potent cytotoxins. Notable applications include:
Solid Tumors
ADCs incorporating MC-Val-Cit-OH have demonstrated efficacy in breast, lung, and ovarian cancers. For example, trastuzumab emtansine (T-DM1) employs a related linker for HER2-positive breast cancer, though MC-Val-Cit-OH offers improved tumor specificity .
Hematological Malignancies
In diffuse large B-cell lymphoma (DLBCL), MC-Val-Cit-OH-based ADCs targeting CD79b exhibit enhanced tumor penetration and reduced systemic toxicity compared to traditional chemotherapy.
Payload Compatibility
The linker’s versatility supports conjugation to diverse payloads, including:
Comparative Analysis with Alternative Linkers
While MC-Val-Cit-OH is widely adopted, its limitations—including hydrophobicity-induced aggregation and premature cleavage—have spurred the development of alternatives. The table below compares MC-Val-Cit-OH with structurally similar linkers:
The exo-EVC linker, a recent innovation, repositions the cleavable peptide to the exo position of the PAB moiety. This design incorporates glutamic acid, improving hydrophilicity and stability while achieving a DAR of ~8 (vs. ~4 for conventional Val-Cit) . In vivo studies show exo-EVC ADCs reduce premature payload release by >50% compared to Val-Cit counterparts .
Challenges and Recent Advancements
Limitations of MC-Val-Cit-OH
-
Hydrophobicity: High lipophilicity promotes aggregation, limiting achievable DAR .
-
Enzymatic Instability: Susceptibility to plasma carboxylesterases necessitates structural modifications .
-
Species Variability: Differential stability in murine vs. human plasma complicates preclinical testing .
Innovations in Linker Design
Recent studies propose solutions to these challenges:
-
Hydrophilic Modifications: Introducing polar groups (e.g., PEG spacers) reduces aggregation without compromising cleavage efficiency .
-
Strain-Promoted Trigger Systems: Incorporating trioxolane moieties enables payload release via tumor-specific oxidative stress, bypassing enzymatic reliance .
-
Dual-Cleavable Linkers: Combining protease-sensitive and pH-labile elements enhances tumor specificity .
Synthesis and Manufacturing
MC-Val-Cit-OH is synthesized via solid-phase peptide synthesis (SPPS), followed by Boc deprotection and carbamate formation. A representative protocol involves:
-
Coupling: Val-Cit dipeptide assembly using Fmoc chemistry.
-
Conjugation: Reaction with p-nitrophenyl carbonate in DMF, catalyzed by N,N-diisopropylethylamine (DIPEA) .
-
Purification: Precipitation with ethyl acetate and tert-butyl methyl ether, yielding >95% purity .
Scalable production remains challenging due to the linker’s hydrophobicity, necessitating advanced formulation strategies like lyophilization or nanoparticle encapsulation .
Future Directions
Ongoing research aims to optimize MC-Val-Cit-OH through:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume